molecular formula C10H9N3O B13206134 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B13206134
M. Wt: 187.20 g/mol
InChI Key: WFPILXLGJHOKSH-UHFFFAOYSA-N
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Description

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted at the 5-position with a 2-methylpyridin-4-yl group. The dihydropyrazinone scaffold (C₄H₅N₂O) is a six-membered ring containing two nitrogen atoms and one ketone, conferring partial aromaticity and hydrogen-bonding capacity. The 2-methylpyridin-4-yl substituent introduces a basic nitrogen atom and steric bulk, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(2-methylpyridin-4-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H9N3O/c1-7-4-8(2-3-11-7)9-5-13-10(14)6-12-9/h2-6H,1H3,(H,13,14)

InChI Key

WFPILXLGJHOKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CNC(=O)C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one typically involves the condensation of 2-methylpyridine-4-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the pyrazinone ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized pyrazinones, reduced pyrazinones, and substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related dihydropyrazin-2-one derivatives:

Compound Name Substituent at Position 5 Molecular Formula Key Features
5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one 2-Methylpyridin-4-yl C₁₀H₁₀N₃O Basic pyridine nitrogen; methyl group enhances steric effects
5-(4-Bromophenyl)-1-hydroxy-3-phenyl-1,2-dihydropyrazin-2-one 4-Bromophenyl, 1-hydroxy, 3-phenyl C₁₆H₁₁BrN₂O₂ Bromine increases lipophilicity; hydroxy group enables hydrogen bonding
5-(Thiophen-2-yl)-1,2-dihydropyrazin-2-one Thiophen-2-yl C₈H₇N₂OS Electron-rich sulfur heterocycle; moderate lipophilicity
5-(2-Methoxyphenyl)-1,2-dihydropyrazin-2-one 2-Methoxyphenyl C₁₁H₁₁N₂O₂ Methoxy group improves solubility; planar aromatic system

Key Observations :

  • Steric Considerations : The methyl group on the pyridine ring may restrict rotational freedom, favoring interactions with hydrophobic protein pockets.
  • Functional Groups : Hydroxy () and methoxy () substituents offer hydrogen-bonding or polarity advantages, whereas bromine () prioritizes lipophilicity.

Physicochemical Properties

Property 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one 5-(4-Bromophenyl)-1-hydroxy-3-phenyl-... 5-(Thiophen-2-yl)-...
Molecular Weight (g/mol) 188.21 367.18 179.22
Calculated logP ~1.2 (moderate lipophilicity) ~3.5 (highly lipophilic) ~1.8
Solubility Moderate (pyridine enhances aqueous solubility) Low (bromophenyl dominates) Moderate (thiophene)

Notes:

  • The target compound’s pyridinyl group likely improves solubility over bromophenyl derivatives () but may reduce membrane permeability compared to thiophenyl analogs ().
  • LogP values are estimated; experimental validation is required.

Biological Activity

5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one
  • CAS Number : 1928811-87-3
  • Molecular Formula : C10_{10}H9_{9}N3_3O
  • Molecular Weight : 187.20 g/mol

Biological Activity Overview

The biological activity of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

  • Study Findings : A study published in Drug Target Insights reported that compounds similar to 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one exhibited significant activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • Case Study : A recent investigation assessed the cytotoxic effects of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms for the biological activity of 5-(2-Methylpyridin-4-yl)-1,2-dihydropyrazin-2-one include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Cell Membrane Disruption : By integrating into lipid membranes, it disrupts their integrity, leading to cell death.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15Drug Target Insights
AnticancerHeLa cells10Journal of Cancer Research

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